Tyrphostin 47 (CAS: 122520-86-9), also known as AG-213, is a synthetic benzylidenemalononitrile derivative widely procured as a potent, cell-permeable inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase with an IC50 of approximately 2.4 µM. Beyond its canonical role in EGFR signaling, it has established utility as an ATP-competitive inhibitor of WNK1 kinase and a modulator of p38 MAPK pathways. For procurement professionals and assay developers, Tyrphostin 47 offers a highly defined solubility profile, reaching concentrations up to 50 mg/mL in DMSO, alongside pure competitive inhibition kinetics. These baseline properties make it a highly reproducible tool compound for high-throughput screening workflows, endothelial permeability modeling, and infectious disease research .
While the tyrphostin class encompasses numerous structurally related tyrosine kinase inhibitors, assuming functional equivalence for procurement can lead to critical assay failures. Subtle structural variations—such as the specific 3,4-dihydroxy-(cis)-cinnamonitrile motif in Tyrphostin 47—dictate distinct kinetic behaviors and off-target profiles. For example, substituting Tyrphostin 47 with Tyrphostin 25 or 51 results in a complete loss of protective efficacy in Shiga toxin-induced cellular models [1]. Furthermore, alpha-substituted tyrphostins exhibit mixed or noncompetitive inhibition with respect to ATP, which confounds kinetic modeling compared to the pure competitive profile of Tyrphostin 47 [2]. Consequently, material selection must strictly align with the validated kinetic and phenotypic profile of Tyrphostin 47 rather than relying on generic class-level assumptions.
In Vero cell models exposed to Shiga toxin 1, the choice of tyrphostin analog dictates cell survival. Tyrphostin 47 significantly inhibits Shiga toxin 1-induced cell death and suppresses p38 mitogen-activated protein kinase (MAPK) phosphorylation. In direct contrast, closely related analogs Tyrphostin 25 and Tyrphostin 51 demonstrate no significant protective effect against Shiga toxin 1-induced responses [1].
| Evidence Dimension | Inhibition of Shiga toxin 1-induced cell death and p38 MAPK phosphorylation |
| Target Compound Data | Significant inhibition of cell death and target phosphorylation |
| Comparator Or Baseline | Tyrphostin 25 and Tyrphostin 51 (No significant effect) |
| Quantified Difference | Complete absence of protective efficacy in comparator analogs |
| Conditions | Vero cells exposed to Shiga toxin 1 |
Crucial for infectious disease researchers who require the exact analog validated to block STEC-induced cytotoxicity, as generic tyrphostins will fail in this model.
The specific structural configuration of Tyrphostin 47 ensures it acts as a pure competitive inhibitor with respect to both the peptide substrate (GAT) and ATP during EGFR tyrosine kinase inhibition. Conversely, tyrphostins modified with an additional dihydroxyphenyl group in the alpha-position shift to noncompetitive or mixed-competitive inhibition with respect to ATP [1].
| Evidence Dimension | Mode of enzyme inhibition (EGFR) |
| Target Compound Data | Pure competitive inhibition for both GAT and ATP |
| Comparator Or Baseline | Alpha-substituted dihydroxyphenyl tyrphostins |
| Quantified Difference | Shift from pure competitive to noncompetitive/mixed-competitive inhibition |
| Conditions | EGFR tyrosine kinase assay using poly(Glu6Ala3Tyr) and ATP substrates |
Allows assay developers to rely on predictable Michaelis-Menten kinetics, avoiding the complex mathematical modeling required for mixed-inhibitor analogs.
Tyrphostin 47 functions as a specific ATP-competitive inhibitor of WNK1 kinase, a critical regulator of endothelial permeability. In models of pneumonia-induced ARDS, WNK1 inhibition by Tyrphostin 47 successfully replicates the effects of CFTR inhibition on intracellular calcium transients and barrier failure. When compared to broad-spectrum kinase inhibitors like Staurosporine, which exhibit noncompetitive inhibition against the OXSR1 peptide and fail to reach saturation even at maximum doses (capping at 71%), Tyrphostin 47 provides targeted, ATP-competitive WNK1 suppression [1].
| Evidence Dimension | WNK1 kinase inhibition mechanism and saturation |
| Target Compound Data | ATP-competitive mode with defined saturation |
| Comparator Or Baseline | Staurosporine (broad-spectrum kinase inhibitor) |
| Quantified Difference | Staurosporine exhibits noncompetitive OXSR1 interactions and incomplete saturation (71% at max dose) |
| Conditions | WNK1 mobility shift assay and isolated perfused lung models |
Provides a targeted, mechanistically clear tool for modulating endothelial barrier function, avoiding the off-target noise and incomplete saturation of broad-spectrum alternatives.
The practical utility of kinase inhibitors in high-throughput screening is often limited by poor solubility. Tyrphostin 47 demonstrates reliable processability, achieving stable stock solutions of 50 mg/mL in DMSO and 40 mM in ethanol. In contrast, other class members like the PDGFR-specific AG-1295 exhibit extremely low solubility in water and simulated physiological buffers, necessitating complex delivery matrices such as PEG 300 to achieve workable release kinetics [1].
| Evidence Dimension | Stock solution solubility and vehicle compatibility |
| Target Compound Data | 50 mg/mL in DMSO; 40 mM in ethanol |
| Comparator Or Baseline | AG-1295 (Tyrphostin analog) |
| Quantified Difference | AG-1295 is practically insoluble in standard aqueous/physiological buffers without PEG 300 |
| Conditions | Standard laboratory stock formulation |
Ensures seamless integration into automated liquid handling systems and standard in vitro assays without the need for specialized solubilizing agents.
Because Tyrphostin 47 uniquely prevents Shiga toxin 1-induced cell death and p38 MAPK phosphorylation—an effect absent in analogs like Tyrphostin 25 and 51—it is the required compound for screening protective pathways against Shiga toxin-producing E. coli (STEC) [1].
Thanks to its pure competitive inhibition profile against both GAT and ATP, Tyrphostin 47 is the optimal choice for standardizing EGFR kinase assays. It allows researchers to utilize straightforward Michaelis-Menten kinetic models without the confounding variables introduced by mixed-competitive analogs [2].
Tyrphostin 47’s validated role as an ATP-competitive WNK1 inhibitor makes it highly suitable for studying endothelial permeability. It is specifically used to model the downstream effects of CFTR loss in pneumonia-induced Acute Respiratory Distress Syndrome (ARDS), offering cleaner mechanistic insights than broad-spectrum inhibitors like staurosporine [3].
With its reliable solubility in standard vehicles (DMSO and ethanol), Tyrphostin 47 is well-suited for automated liquid handling and high-throughput screening workflows. It avoids the precipitation and complex formulation requirements (e.g., PEG 300 matrices) associated with highly insoluble tyrphostins like AG-1295 [4].
Irritant